![molecular formula C8H8N2O2S B1525056 5-Cyano-2-methylbenzene-1-sulfonamide CAS No. 1248118-80-0](/img/structure/B1525056.png)
5-Cyano-2-methylbenzene-1-sulfonamide
Overview
Description
5-Cyano-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H8N2O2S. It is characterized by a benzene ring substituted with a cyano group (-CN) at the 5th position, a methyl group (-CH3) at the 2nd position, and a sulfonamide group (-SO2NH2) at the 1st position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common synthetic route involves the nitration of 2-methylbenzene-1-sulfonamide followed by reduction to introduce the cyano group.
Cyanation: Direct cyanation of 2-methylbenzene-1-sulfonamide using electrophilic cyanating agents such as N-cyano-N-phenyl-para-toluenesulfonamide (NCTS) under BF3·OEt2 catalysis.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.
Types of Reactions:
Oxidation: Oxidation reactions can convert the sulfonamide group to sulfonic acid.
Reduction: Reduction reactions can reduce the cyano group to an amine.
Substitution: Substitution reactions can replace the cyano or sulfonamide groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles and electrophiles under different reaction conditions.
Major Products Formed:
Oxidation: 5-Cyano-2-methylbenzene-1-sulfonic acid.
Reduction: 5-Cyano-2-methylbenzene-1-amine.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-Cyano-2-methylbenzene-1-sulfonamide is . It features a benzene ring with a cyano group at the 5th position, a methyl group at the 2nd position, and a sulfonamide group at the 1st position. This configuration allows it to participate in diverse chemical reactions.
Chemistry
This compound is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its reactivity is beneficial for creating derivatives that can be used in various chemical processes.
Synthetic Routes:
- Nitration and Reduction: Involves nitrating 2-methylbenzene-1-sulfonamide followed by reduction to introduce the cyano group.
- Cyanation: Direct cyanation using electrophilic cyanating agents under specific catalytic conditions.
Biology
In biological research, this compound serves as a valuable tool for studying enzyme inhibition and biochemical assays.
Mechanisms of Action:
- Enzyme Inhibition: It can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis crucial for bacterial growth.
- COX-2 Inhibition: Similar to other sulfonamides, it may selectively inhibit cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer pathways.
Industrial Applications
This compound is also employed in the production of dyes, pigments, and various industrial chemicals. Its unique functional groups enable it to react with other compounds to form valuable products.
The biological activity of this compound can be summarized in the following table:
Activity Type | Observations/Findings | References |
---|---|---|
Antimicrobial | Inhibits growth of various bacteria | |
Anti-inflammatory | Potential COX-2 inhibitor, reducing inflammation | |
Anticancer | Exhibits cytotoxic effects on cancer cell lines |
Case Studies
-
Anticancer Activity:
A study evaluated the anticancer potential of several sulfonamide derivatives, including this compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating its potential as a therapeutic agent. -
COX-2 Selectivity:
Research indicates that compounds similar to this compound exhibit selectivity for COX-2 over COX-1, making them promising candidates for developing anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has low gastrointestinal absorption but remains effective when administered in appropriate dosages. Its limited permeability across the blood-brain barrier may enhance its safety profile for peripheral applications.
Mechanism of Action
The mechanism by which 5-cyano-2-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
5-Methoxy-2-methylbenzene-1-sulfonamide 2. 5-Cyano-2-methylbenzenesulfonyl chloride 3. 3-Fluoro-5-methylbenzene-1-sulfonamide 4. Ethyl 5-cyano-2-(1-fluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate 5. Methyl 4-((benzyloxy)carbonyl)oxy)-3-cyano-2-methylbenzene-1-carboxylate
Uniqueness: 5-Cyano-2-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its cyano group provides reactivity for nucleophilic addition, while the sulfonamide group offers potential for hydrogen bonding and metal coordination.
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Biological Activity
5-Cyano-2-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, covering its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H8N2O2S, characterized by a sulfonamide group attached to a cyano-substituted aromatic ring. Its structure is significant for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This inhibition disrupts bacterial growth and replication.
- COX-2 Inhibition : Similar to other benzenesulfonamides, this compound may exhibit selective inhibition of cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer pathways .
Biological Activity Data
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has low gastrointestinal absorption but can act effectively when administered in appropriate dosages. It is hypothesized to have minimal blood-brain barrier permeability, which may limit central nervous system effects but enhance its safety profile in peripheral applications .
1. Anticancer Activity
A study evaluated the anticancer potential of sulfonamide derivatives, including this compound, against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as a therapeutic agent against specific tumors .
2. COX-2 Selectivity
Research has shown that compounds with similar structures to this compound exhibit selectivity for COX-2 over COX-1. This selectivity is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs .
Properties
IUPAC Name |
5-cyano-2-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-6-2-3-7(5-9)4-8(6)13(10,11)12/h2-4H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHUULOIHAFWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248118-80-0 | |
Record name | 5-cyano-2-methylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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